5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
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Overview
Description
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a heterocyclic compound with the molecular formula C10H13NO2. It is part of the pyrrolizine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate, which then undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Various substituents can be introduced to the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to interact with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ketorolac: A non-steroidal anti-inflammatory drug with a similar pyrrolizine structure.
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities
Uniqueness
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-ethyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-7-6-8(10(12)13)9-4-3-5-11(7)9/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
WKNNMIRUNQNYFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2N1CCC2)C(=O)O |
Origin of Product |
United States |
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